molecular formula C6H7FO3 B15310616 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylicacid

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylicacid

Cat. No.: B15310616
M. Wt: 146.12 g/mol
InChI Key: PIWINFPNEWODBM-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a fluoromethyl group, a ketone, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of cyclobutanone with a fluoromethylating agent such as fluoroiodomethane in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(Carboxymethyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the fluoromethyl group.

Mechanism of Action

The mechanism by which 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(Chloromethyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group. The fluoromethyl group provides different electronic properties and reactivity.

    1-(Hydroxymethyl)-3-oxocyclobutane-1-carboxylic acid: Contains a hydroxymethyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.

    1-(Methyl)-3-oxocyclobutane-1-carboxylic acid:

The uniqueness of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid lies in the presence of the fluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H7FO3

Molecular Weight

146.12 g/mol

IUPAC Name

1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H7FO3/c7-3-6(5(9)10)1-4(8)2-6/h1-3H2,(H,9,10)

InChI Key

PIWINFPNEWODBM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(CF)C(=O)O

Origin of Product

United States

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